![molecular formula C16H17N5OS B2584967 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide CAS No. 893930-97-7](/img/structure/B2584967.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This structure is a common feature in a series of compounds that were designed to inhibit CDK2 .Scientific Research Applications
Anticancer Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been investigated for their anticancer properties. This compound, due to its structural similarity, may serve as a CDK2 inhibitor , which is a target for cancer treatment . CDK2 inhibitors can selectively target tumor cells, and derivatives of this compound class have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Antileishmanial and Antimalarial Activities
The pyrazolo[3,4-d]pyrimidin-4-yl group has also been associated with potent antileishmanial and antimalarial activities . Compounds bearing this structure could be synthesized and tested for their effectiveness against these diseases, which are caused by protozoan parasites .
Antibacterial Properties
Research has indicated that pyrazolo[3,4-d]pyrimidines can exhibit antibacterial activity. This suggests that derivatives like our compound of interest could be developed to combat bacterial infections, particularly against strains like Staphylococcus aureus and Escherichia coli .
CNS Therapeutic Potential
The structural core of this compound is known to encompass pharmacological potential for Central Nervous System (CNS) disorders. It could be investigated for therapeutic effects on diseases such as Parkinson’s .
Anti-Atherosclerotic Agents
Thiophene derivatives, which are structurally related to our compound, have been used in the synthesis of anti-atherosclerotic agents. This suggests a potential application of our compound in the development of treatments for atherosclerosis .
Metal Complexing Agents
Compounds with thiophene moieties have been utilized as metal complexing agents. The sulfur atom present in the thioacetamide part of our compound could potentially bind to metals, suggesting applications in chelation therapy or in the synthesis of metal-based drugs .
Development of Insecticides
The versatility of the pyrazolo[3,4-d]pyrimidin-4-yl structure extends to the development of insecticides. Research into similar compounds could lead to the synthesis of new, more effective insecticidal agents .
Mechanism of Action
The compound acts as an inhibitor of CDK2, a cyclin-dependent kinase that is a key component for cell proliferation . The compound’s inhibitory activity was confirmed through molecular docking simulation, which showed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Future Directions
The compound has shown promising results as a CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It was selected for further investigations due to its significant alteration in cell cycle progression and induction of apoptosis within HCT cells . Future research may focus on further exploring its potential as a cancer treatment.
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-4-5-13(11(2)6-10)21-15-12(7-20-21)16(19-9-18-15)23-8-14(22)17-3/h4-7,9H,8H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOTQDEQJTZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.